REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[CH3:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][c:19]2[c:20]3[c:31]([nH:32][c:33]12)[C:24]([CH2:25][CH3:26])([CH2:27][C:28]([OH:29])=[O:30])[O:23][CH2:22][CH2:21]3.[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[CH3:47][N:48]([c:49]1[cH:50][cH:51][n:52][cH:53][cH:54]1)[CH3:55].[Cl:44][CH2:45][Cl:46].[ClH:34].[NH:35]=[C:36]=[NH:37]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[CH3:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][c:19]2[c:20]3[c:31]([nH:32][c:33]12)[C:24]([CH2:25][CH3:26])([CH2:27][C:28](=[O:29])[OH:30])[O:23][CH2:22][CH2:21]3
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Name
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N=C=N
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[CH3:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][c:19]2[c:20]3[c:31]([nH:32][c:33]12)[C:24]([CH2:25][CH3:26])([CH2:27][C:28]([OH:29])=[O:30])[O:23][CH2:22][CH2:21]3.[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[CH3:47][N:48]([c:49]1[cH:50][cH:51][n:52][cH:53][cH:54]1)[CH3:55].[Cl:44][CH2:45][Cl:46].[ClH:34].[NH:35]=[C:36]=[NH:37]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[CH3:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][c:19]2[c:20]3[c:31]([nH:32][c:33]12)[C:24]([CH2:25][CH3:26])([CH2:27][C:28](=[O:29])[OH:30])[O:23][CH2:22][CH2:21]3
|
Name
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N=C=N
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |